molecular formula C14H12N2O3 B2981361 (E)-2-Cyano-N-(furan-2-ylmethyl)-3-(3-methylfuran-2-yl)prop-2-enamide CAS No. 1436372-22-3

(E)-2-Cyano-N-(furan-2-ylmethyl)-3-(3-methylfuran-2-yl)prop-2-enamide

Cat. No. B2981361
CAS RN: 1436372-22-3
M. Wt: 256.261
InChI Key: QGPKWKYUJIZMNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-Cyano-N-(furan-2-ylmethyl)-3-(3-methylfuran-2-yl)prop-2-enamide, also known as CAF, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of protein kinases, and its mechanism of action involves the inhibition of ATP binding to the kinase domain. CAF has been used to study various biological pathways, including cell signaling, cancer biology, and neurodegenerative diseases.

Scientific Research Applications

Enantioselective Synthesis and Biological Activity

One study reports on the green organic chemistry synthesis of a closely related compound, E-2-cyano-3(furan-2-yl) acrylamide, and its enantioselective reduction by marine and terrestrial fungi to produce (R)-2-cyano-3-(furan-2-yl)propanamide. This process showcases the use of sustainable methods and microorganisms in organic synthesis, highlighting the potential for developing enantioselective compounds with specific configurations, which could be crucial for pharmaceutical applications. The absolute configuration of the biotransformation products was confirmed through advanced computational methods, indicating the precision achievable in organic synthesis and the importance of stereochemistry in the biological activity of compounds (Jimenez et al., 2019).

properties

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-(3-methylfuran-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-10-4-6-19-13(10)7-11(8-15)14(17)16-9-12-3-2-5-18-12/h2-7H,9H2,1H3,(H,16,17)/b11-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPKWKYUJIZMNI-YRNVUSSQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C=C(C#N)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(OC=C1)/C=C(\C#N)/C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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